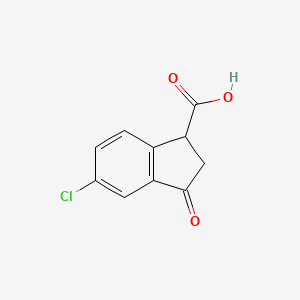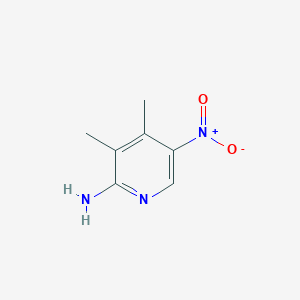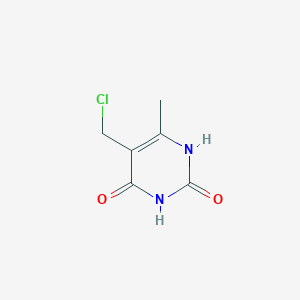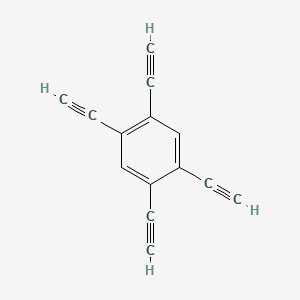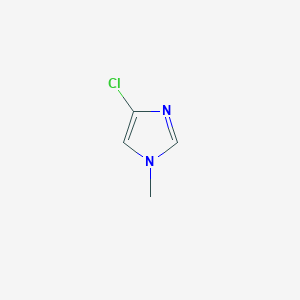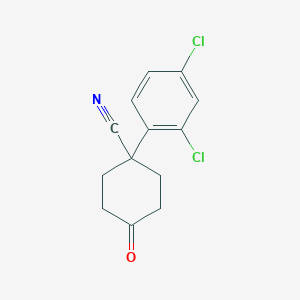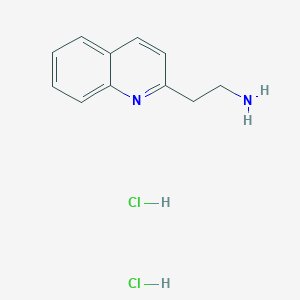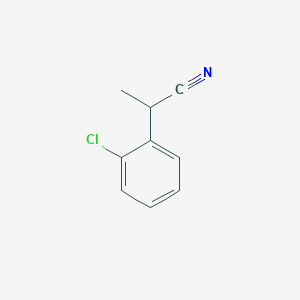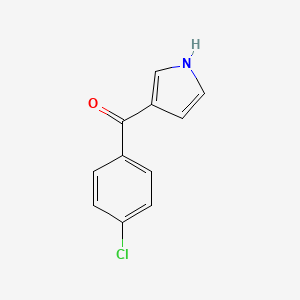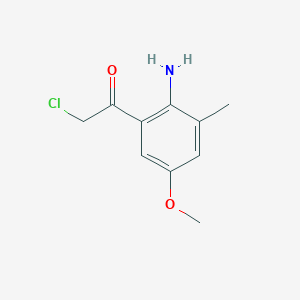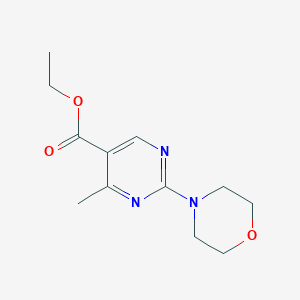![molecular formula C10H4N2S B1601664 4,7-diethynylbenzo[c][1,2,5]thiadiazole CAS No. 316384-85-7](/img/structure/B1601664.png)
4,7-diethynylbenzo[c][1,2,5]thiadiazole
描述
4,7-diethynylbenzo[c][1,2,5]thiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of two ethynyl groups attached to the benzothiadiazole core. Benzothiadiazoles are known for their electron-accepting properties and are widely used in the field of organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-diethynylbenzo[c][1,2,5]thiadiazole typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 4,7-dibromo-2,1,3-benzothiadiazole with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine or potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques, such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
4,7-diethynylbenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The ethynyl groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo further coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex structures.
Oxidation and Reduction: The benzothiadiazole core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Used in Sonogashira coupling.
Bases: Triethylamine, potassium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various π-extended systems and conjugated polymers, which are valuable in the field of organic electronics.
科学研究应用
4,7-diethynylbenzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: Used in the development of OLEDs, organic solar cells, and OFETs due to its electron-accepting properties.
Photoluminescent Compounds: Utilized in the synthesis of photoluminescent materials for light-emitting applications.
Molecular Probes: Employed in the design of molecular probes for biological imaging and sensing.
作用机制
The mechanism by which 4,7-diethynylbenzo[c][1,2,5]thiadiazole exerts its effects is primarily related to its electron-accepting properties. The benzothiadiazole core facilitates charge transfer processes, making it an effective component in electronic devices. The ethynyl groups enhance conjugation, improving the compound’s electronic properties and stability.
相似化合物的比较
Similar Compounds
2,1,3-Benzothiadiazole, 4,7-dibromo-: Used as a precursor in the synthesis of 4,7-diethynylbenzo[c][1,2,5]thiadiazole.
2,1,3-Benzothiadiazole, 4,7-di-2-thienyl-: Another derivative with thiophene groups, used in organic electronics.
2,1,3-Benzothiadiazole, 4,7-diphenyl-: Contains phenyl groups, used in photoluminescent applications.
Uniqueness
This compound is unique due to the presence of ethynyl groups, which enhance its conjugation and electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics.
属性
IUPAC Name |
4,7-diethynyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N2S/c1-3-7-5-6-8(4-2)10-9(7)11-13-12-10/h1-2,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKUTUAYYLJECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C2=NSN=C12)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477390 | |
| Record name | 2,1,3-Benzothiadiazole, 4,7-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316384-85-7 | |
| Record name | 2,1,3-Benzothiadiazole, 4,7-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

